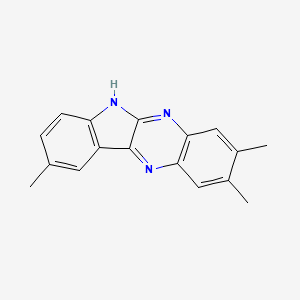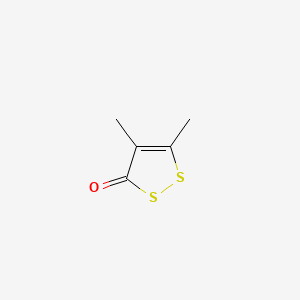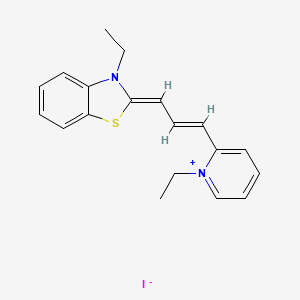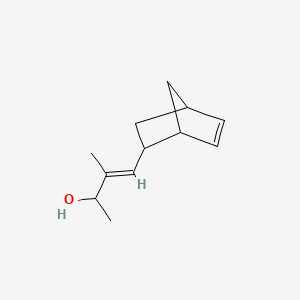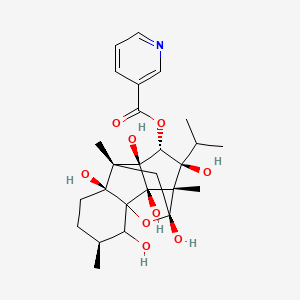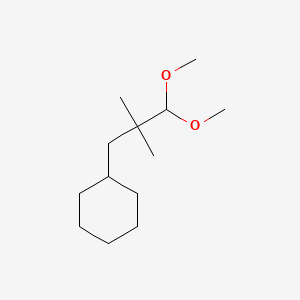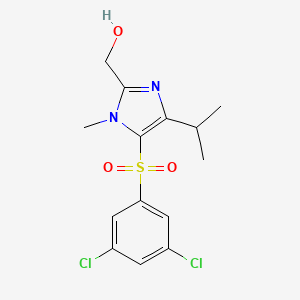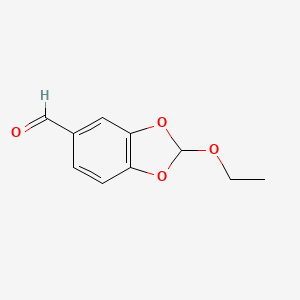
42Xpf55ctm
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Ethoxy-1,3-benzodioxole-5-carboxaldehyde, identified by the unique ingredient identifier 42XPF55CTM, is an aromatic compound with the molecular formula C10H10O4 . This compound is known for its structural similarity to other aromatic aldehydes such as benzaldehyde and vanillin . It is commonly used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxy-1,3-benzodioxole-5-carboxaldehyde typically involves the derivatization of 1,3-benzodioxole-5-carboxaldehyde. One common method includes the bromination of 1,3-benzodioxole-5-carboxaldehyde at room temperature, followed by further modification . The reaction conditions often involve the use of bromine as a reagent and solvents like dichloromethane.
Industrial Production Methods
In industrial settings, the production of 2-ethoxy-1,3-benzodioxole-5-carboxaldehyde may involve large-scale chemical synthesis using automated reactors and controlled environments to ensure high yield and purity. The process typically includes steps such as bromination, purification, and crystallization.
化学反応の分析
Types of Reactions
2-Ethoxy-1,3-benzodioxole-5-carboxaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction involves the conversion of the aldehyde group to a carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed.
Major Products Formed
Oxidation: 2-Ethoxy-1,3-benzodioxole-5-carboxylic acid.
Reduction: 2-Ethoxy-1,3-benzodioxole-5-methanol.
Substitution: Various substituted derivatives depending on the reagents used.
科学的研究の応用
2-Ethoxy-1,3-benzodioxole-5-carboxaldehyde has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to bioactive compounds.
Industry: Utilized in the production of fragrances and flavoring agents.
作用機序
The mechanism of action of 2-ethoxy-1,3-benzodioxole-5-carboxaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including antimicrobial activity .
類似化合物との比較
2-Ethoxy-1,3-benzodioxole-5-carboxaldehyde is structurally related to several other aromatic aldehydes:
Piperonal (Heliotropin): Known for its use in fragrances and flavorings.
Vanillin: Widely used as a flavoring agent and in the synthesis of pharmaceuticals.
Benzaldehyde: Commonly used in the synthesis of dyes, perfumes, and flavoring agents.
The uniqueness of 2-ethoxy-1,3-benzodioxole-5-carboxaldehyde lies in its ethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .
特性
CAS番号 |
1638296-86-2 |
|---|---|
分子式 |
C10H10O4 |
分子量 |
194.18 g/mol |
IUPAC名 |
2-ethoxy-1,3-benzodioxole-5-carbaldehyde |
InChI |
InChI=1S/C10H10O4/c1-2-12-10-13-8-4-3-7(6-11)5-9(8)14-10/h3-6,10H,2H2,1H3 |
InChIキー |
BXPMJVXEFLMHOY-UHFFFAOYSA-N |
正規SMILES |
CCOC1OC2=C(O1)C=C(C=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


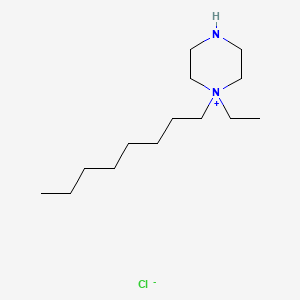
![8-(1,1-Dimethylethyl)-3-methyl-1-oxaspiro[4.5]decane](/img/structure/B12683696.png)


